molecular formula C17H23N3O3 B6812325 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide

3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B6812325
M. Wt: 317.4 g/mol
InChI Key: ULLAIKVLFPGUQS-UHFFFAOYSA-N
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Description

3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide is a research compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-methyl-2,3-dihydroindole-1-carboxylic acid with 3-morpholin-4-yl-3-oxopropylamine under specific conditions to form the desired compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)benzamide
  • 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide
  • 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

Uniqueness

3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole moiety, combined with the morpholine ring and the oxopropyl group, provides a versatile scaffold for various applications in research and development.

Properties

IUPAC Name

3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13-12-20(15-5-3-2-4-14(13)15)17(22)18-7-6-16(21)19-8-10-23-11-9-19/h2-5,13H,6-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLAIKVLFPGUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)NCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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